bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate
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Overview
Description
Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate: is a complex organic compound featuring a unique structure that includes both pyridine and oxadiazole rings. This compound is notable for its incorporation of trifluoromethyl groups, which are known to impart significant chemical stability and biological activity.
Mechanism of Action
Target of Action
Compounds with atrifluoromethyl (-CF3) group have been found to exhibit improved drug potency towards enzymes such as reverse transcriptase . This enzyme plays a crucial role in the replication of retroviruses, making it a significant target in antiretroviral therapy .
Mode of Action
It’s suggested that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can enhance drug potency towards reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds containing trifluoromethyl groups have been associated with various pharmacological activities
Pharmacokinetics
The trifluoromethyl group in similar compounds has been associated with improved pharmacokinetic properties, including enhanced bioavailability
Result of Action
Compounds with a trifluoromethyl group have been associated with various pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate typically involves multiple steps, starting with the preparation of 3-chloro-5-(trifluoromethyl)pyridine derivatives. These derivatives are then subjected to various chemical reactions to introduce the oxadiazole ring. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products: The major products formed from these reactions include various substituted pyridine and oxadiazole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
Chemistry: In chemistry, bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is studied for its potential as a pharmaceutical agent. Its trifluoromethyl groups are known to enhance the metabolic stability and bioavailability of drugs, making it a valuable component in drug design .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including crop protection and pest control .
Comparison with Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
2-chloro-3-(trifluoromethyl)pyridine: Another trifluoromethylated pyridine derivative with similar chemical properties.
Uniqueness: Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate is unique due to its combination of pyridine and oxadiazole rings, along with the presence of trifluoromethyl groups. This unique structure imparts enhanced stability, reactivity, and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3,4-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxido-1,2,5-oxadiazol-2-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl2F6N4O2/c15-7-1-5(13(17,18)19)3-23-9(7)11-12(26(27)28-25-11)10-8(16)2-6(4-24-10)14(20,21)22/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLNWUKGVZVOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NO[N+](=C2C3=C(C=C(C=N3)C(F)(F)F)Cl)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl2F6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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